4-(1H-Imidazol-1-yl)phenethyl pyrimidine-5-carboxylate
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Overview
Description
4-(1H-Imidazol-1-yl)phenethyl pyrimidine-5-carboxylate is a heterocyclic compound that features both imidazole and pyrimidine rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-1-yl)phenethyl pyrimidine-5-carboxylate typically involves the condensation of 4-(1H-imidazol-1-yl)benzaldehyde with ethyl 2-aminopyrimidine-5-carboxylate under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-1-yl)phenethyl pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of imidazole derivatives with reduced functional groups .
Scientific Research Applications
4-(1H-Imidazol-1-yl)phenethyl pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-1-yl)phenethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole and pyrimidine rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use[4][4].
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Another imidazole-containing compound with similar chemical properties.
4-(1H-Imidazol-1-yl)benzoic acid: Shares the imidazole ring but has different functional groups.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxylate: Contains a pyrimidine ring and is used in similar research applications.
Uniqueness
4-(1H-Imidazol-1-yl)phenethyl pyrimidine-5-carboxylate is unique due to its combination of imidazole and pyrimidine rings, which allows it to participate in a broader range of chemical reactions and biological interactions compared to similar compounds. This dual functionality makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H14N4O2 |
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Molecular Weight |
294.31 g/mol |
IUPAC Name |
2-(4-imidazol-1-ylphenyl)ethyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H14N4O2/c21-16(14-9-18-11-19-10-14)22-8-5-13-1-3-15(4-2-13)20-7-6-17-12-20/h1-4,6-7,9-12H,5,8H2 |
InChI Key |
CCFWUWMEPYYPAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCOC(=O)C2=CN=CN=C2)N3C=CN=C3 |
Origin of Product |
United States |
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